

# N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties

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## Compound of Interest

Compound Name: **N-(4-tert-Butylphenyl)acetamide**

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## Introduction

**N-(4-tert-Butylphenyl)acetamide**, also known as 4'-tert-butylacetanilide, is an aromatic secondary amide. Its molecular structure consists of an acetamide group linked to a benzene ring which is para-substituted with a bulky tert-butyl group. This compound serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> Its structure is foundational for the development of more complex molecules, including functionalized macrocycles used in supramolecular chemistry.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and key safety information.

## Physicochemical and Spectroscopic Data

The properties of **N-(4-tert-Butylphenyl)acetamide** are summarized below. Quantitative data is presented in Table 1, with expected spectroscopic characteristics detailed in Table 2.

## Table 1: Physicochemical Properties of N-(4-tert-Butylphenyl)acetamide

Property	Value	Reference
IUPAC Name	N-(4-tert- butylphenyl)acetamide	
Synonyms	4'-tert-Butylacetanilide, 4-t- Butylacetanilide	<a href="#">[1]</a>
CAS Number	20330-45-4	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	<a href="#">[1]</a>
Molecular Weight	191.27 g/mol	<a href="#">[1]</a>
Appearance	Off-white to light brown solid	<a href="#">[1]</a>
Melting Point	168-170 °C	<a href="#">[1]</a>
Boiling Point	333.1 ± 21.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.010 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Storage	Sealed in a dry place, 2-8°C	<a href="#">[3]</a>

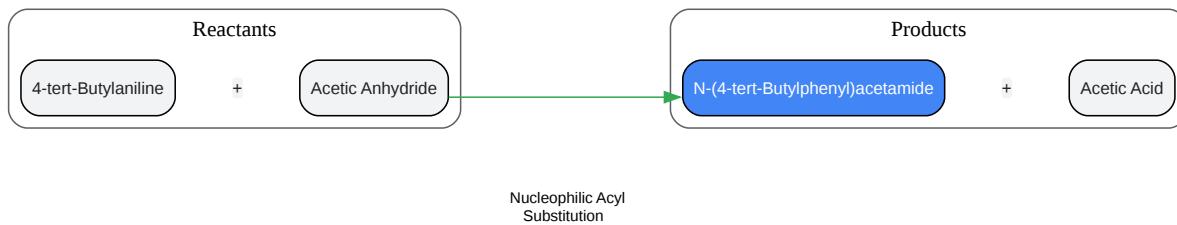
**Table 2: Expected Spectroscopic Data for N-(4-tert-  
Butylphenyl)acetamide**

Technique	Expected Peaks / Signals	Rationale
<sup>1</sup> H NMR	$\delta \sim 7.4$ ppm (d, 2H), $\delta \sim 7.3$ ppm (d, 2H), $\delta \sim 7.5\text{-}8.0$ ppm (s, 1H, NH), $\delta \sim 2.1$ ppm (s, 3H, $\text{COCH}_3$ ), $\delta \sim 1.3$ ppm (s, 9H, $\text{C}(\text{CH}_3)_3$ )	Para-substituted aromatic protons appear as two doublets. The amide proton (NH) is a broad singlet with a variable chemical shift. The acetyl and tert-butyl protons appear as sharp singlets due to the absence of adjacent protons.
<sup>13</sup> C NMR	$\delta \sim 168\text{-}170$ ( $\text{C}=\text{O}$ ), $\delta \sim 145\text{-}148$ (Ar-C), $\delta \sim 135\text{-}138$ (Ar-C), $\delta \sim 126$ (Ar-CH), $\delta \sim 119\text{-}120$ (Ar-CH), $\delta \sim 34$ (quaternary C), $\delta \sim 31$ (tert-butyl $\text{CH}_3$ ), $\delta \sim 24$ (acetyl $\text{CH}_3$ )	The spectrum shows characteristic peaks for the amide carbonyl, four distinct aromatic carbons due to symmetry, the quaternary and primary carbons of the tert-butyl group, and the acetyl methyl carbon.[4][5]
IR ( $\text{cm}^{-1}$ )	$\sim 3300$ (N-H stretch), $\sim 3050$ (Aromatic C-H stretch), $\sim 2960$ (Aliphatic C-H stretch), $\sim 1665$ (Amide I, $\text{C}=\text{O}$ stretch), $\sim 1540$ (Amide II, N-H bend), $\sim 1600$ & $1480$ (Aromatic C=C stretch)	The spectrum is dominated by a strong carbonyl absorption (Amide I band) and a prominent N-H stretching vibration. Aromatic and aliphatic C-H stretches appear just above and below 3000 $\text{cm}^{-1}$ , respectively.[6][7]

## Synthesis of N-(4-tert-Butylphenyl)acetamide

The most direct and common method for synthesizing **N-(4-tert-Butylphenyl)acetamide** is through the N-acetylation of 4-tert-butylaniline. This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, and proceeds via a nucleophilic acyl substitution mechanism.[8]

## Reaction Scheme



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**Caption:** Synthesis of **N-(4-tert-Butylphenyl)acetamide** via N-acetylation.

## Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-acetylation of aromatic amines.[\[8\]](#)

### Materials:

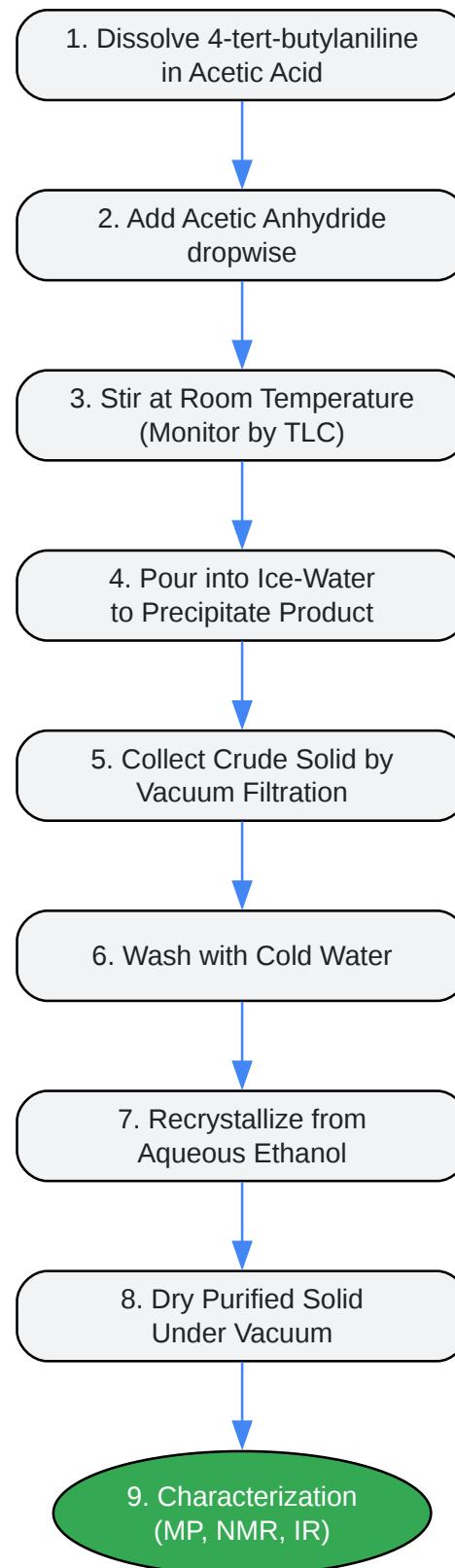
- 4-tert-Butylaniline
- Acetic Anhydride
- Glacial Acetic Acid (optional, as solvent)
- Deionized Water
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel)

### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (e.g., 5.0 g, 33.5 mmol) in glacial acetic acid (10 mL).

- Acetylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 3.6 mL, 38.5 mmol, 1.15 eq.) dropwise. The reaction is exothermic; a water bath can be used for cooling to maintain a controlled temperature.
- Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- Precipitation (Workup): Upon completion, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude **N-(4-tert-Butylphenyl)acetamide** will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials.
- Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot aqueous ethanol (e.g., 50-70% ethanol in water) until it fully dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

## Experimental Workflow Diagram

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**Caption:** Step-by-step workflow for the synthesis and purification of **N-(4-tert-Butylphenyl)acetamide**.

## Applications

**N-(4-tert-Butylphenyl)acetamide** is primarily utilized as a chemical intermediate in organic synthesis.<sup>[1]</sup> The presence of the reactive amide functional group and the bulky, lipophilic tert-butyl group makes it a useful building block for constructing more complex target molecules. For instance, it has been used as a precursor for functionalizing p-tert-butylthiocalix[1]arenes, which are macrocyclic compounds studied for their ability to selectively bind anionic guests.<sup>[2]</sup>

## Safety and Handling

While a specific safety data sheet (SDS) for **N-(4-tert-Butylphenyl)acetamide** is not widely available, data from structurally related acetanilides should be considered for handling.

- General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[3]</sup>
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
  - Skin: Remove contaminated clothing and wash the affected area with soap and water.
  - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
  - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

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